

In Vitro Metabolism of Lurasidone to ID-14283: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Lurasidone Metabolite 14283 hydrochloride
Cat. No.:	B602669

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of the atypical antipsychotic drug Lurasidone, with a specific focus on its biotransformation to the active metabolite ID-14283. This document outlines the primary metabolic pathway, the key enzymes involved, quantitative kinetic data, and detailed experimental protocols for studying this metabolic conversion in a laboratory setting.

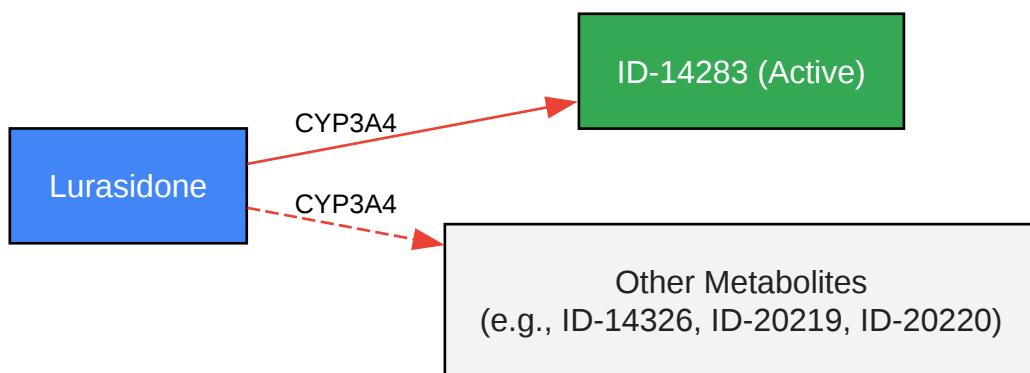
Introduction

Lurasidone is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression. Its therapeutic effect is mediated through its interaction with dopamine and serotonin receptors. The metabolism of Lurasidone is a critical factor in its pharmacokinetic and pharmacodynamic profile. In vitro studies have established that Lurasidone is extensively metabolized, primarily by the cytochrome P450 (CYP) enzyme system in the liver. One of the major metabolic pathways is the conversion of Lurasidone to its active metabolite, ID-14283. Understanding the specifics of this metabolic process is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring the safe and effective use of Lurasidone.

Metabolic Pathway of Lurasidone to ID-14283

The biotransformation of Lurasidone to ID-14283 is a key step in its overall metabolism. In vitro studies using human liver microsomes have demonstrated that this conversion is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] The major biotransformation pathways for Lurasidone include oxidative N-dealkylation, hydroxylation of the norbornane ring, and S-oxidation.[1][2] The formation of ID-14283 is a result of these oxidative processes.

Besides the active metabolite ID-14283, Lurasidone is also metabolized to another active metabolite, ID-14326, and two major non-active metabolites, ID-20219 and ID-20220.[1]



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Figure 1: Metabolic Pathway of Lurasidone to ID-14283.

Quantitative Analysis of In Vitro Metabolism

The kinetics of the formation of ID-14283 from Lurasidone have been characterized in vitro, particularly in studies investigating the influence of genetic variants of the CYP3A4 enzyme. The following table summarizes the kinetic parameters for the metabolism of Lurasidone by the wild-type CYP3A4 enzyme (CYP3A4.1) and several of its variants. The intrinsic clearance (V_{max}/K_m) is a measure of the catalytic efficiency of the enzyme.

CYP3A4 Variant	Vmax (pmol/min/pmol CYP3A4)	Km (μM)	Intrinsic Clearance (Vmax/Km) (μL/min/pmol CYP3A4)
CYP3A4.1 (Wild-type)	13.5 ± 1.2	10.8 ± 1.5	1.25
CYP3A4.3	Data not available	Data not available	No significant difference
CYP3A4.4	Data not available	Data not available	No significant difference
CYP3A4.5	Data not available	Data not available	No significant difference
CYP3A4.7	Data not available	Data not available	No significant difference
CYP3A4.9	Data not available	Data not available	No significant difference
CYP3A4.10	Data not available	Data not available	No significant difference
CYP3A4.12	Data not available	Data not available	14.11% of wild-type
CYP3A4.13	Data not available	Data not available	No significant difference
CYP3A4.14	Data not available	Data not available	No significant difference
CYP3A4.15	Data not available	Data not available	355.77% of wild-type
CYP3A4.19	Data not available	Data not available	Significantly increased
CYP3A4.20	Data not available	Data not available	No significant difference
CYP3A4.23	Data not available	Data not available	Significantly increased
CYP3A4.24	Data not available	Data not available	Significantly increased

CYP3A4.28	Data not available	Data not available	Significantly increased
CYP3A4.29	Data not available	Data not available	Significantly increased
CYP3A4.31	Data not available	Data not available	No significant difference
CYP3A4.32	Data not available	Data not available	Significantly increased
CYP3A4.33	Data not available	Data not available	Significantly increased
CYP3A4.34	Data not available	Data not available	No significant difference

Data is based on a study investigating the impacts of 24 variants of recombinant human CYP3A4 on the metabolism of lurasidone.[\[3\]](#) Note that specific Vmax and Km values were only provided for the wild-type in the available information.

Experimental Protocols

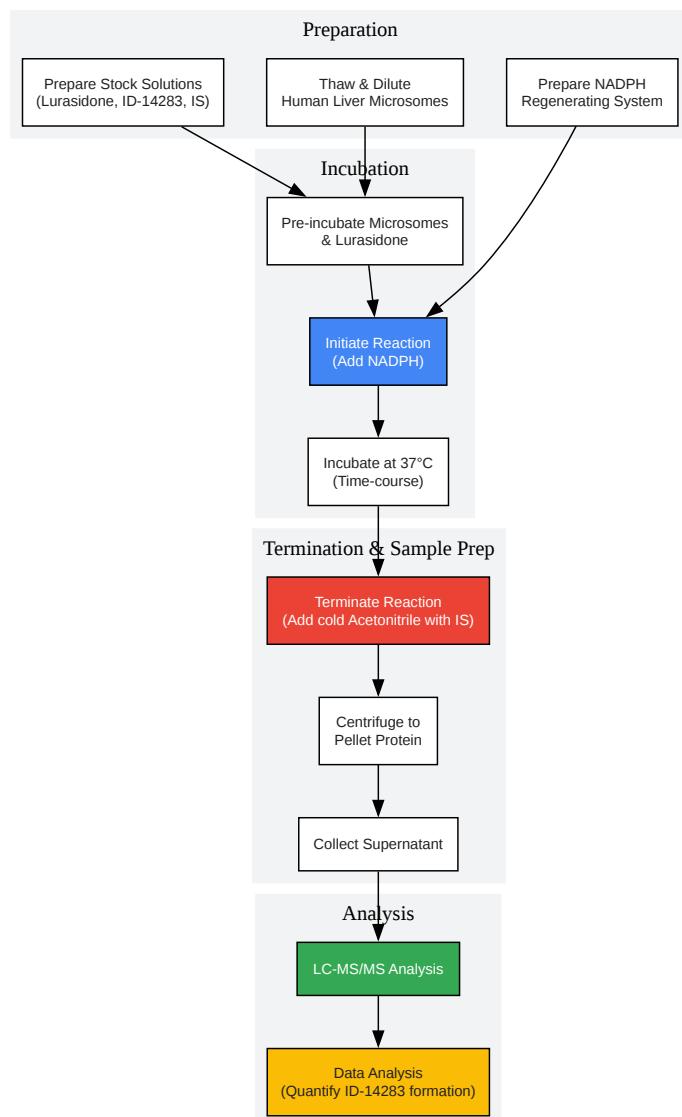
This section provides a detailed methodology for conducting an in vitro study to determine the metabolism of Lurasidone to ID-14283 using human liver microsomes.

Materials and Reagents

- Lurasidone hydrochloride (analytical standard)
- ID-14283 (analytical standard)
- Lurasidone-d8 (internal standard for LC-MS/MS)
- Human Liver Microsomes (pooled, from a reputable supplier)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)
- Acetonitrile (LC-MS grade)

- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (ultrapure)
- 96-well incubation plates
- Centrifuge
- LC-MS/MS system

Experimental Workflow



[Click to download full resolution via product page](#)**Figure 2:** Experimental Workflow for In Vitro Metabolism Study.

Incubation Procedure

- Prepare Stock Solutions: Dissolve Lurasidone, ID-14283, and the internal standard (Lurasidone-d8) in a suitable solvent (e.g., DMSO or methanol) to prepare concentrated stock solutions.
- Prepare Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing human liver microsomes (e.g., 0.2-0.5 mg/mL final protein concentration) and Lurasidone at various concentrations (e.g., 0.1 to 50 μ M) in potassium phosphate buffer (pH 7.4). The final volume of the incubation mixture is typically 200 μ L.
- Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
- Initiate the Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well.
- Incubation: Incubate the plate at 37°C with gentle shaking for a specific time period (e.g., 0, 5, 15, 30, and 60 minutes) to determine the time-course of metabolite formation.
- Terminate the Reaction: Stop the reaction at the designated time points by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins and halt the enzymatic activity.
- Protein Precipitation: Centrifuge the plate at a high speed (e.g., 3000 x g for 10 minutes) to pellet the precipitated proteins.
- Sample Collection: Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The quantification of Lurasidone and its metabolite ID-14283 is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

- Chromatographic Separation: A C18 reverse-phase column is typically used for the separation of the analytes. The mobile phase often consists of a gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The transitions for Lurasidone, ID-14283, and the internal standard are monitored in multiple reaction monitoring (MRM) mode for selective and sensitive quantification.

Conclusion

This technical guide has provided a detailed overview of the in vitro metabolism of Lurasidone to its active metabolite, ID-14283. The primary enzyme responsible for this biotransformation is CYP3A4. The provided quantitative data and experimental protocols offer a solid foundation for researchers and scientists in the field of drug development to design and conduct their own in vitro studies on Lurasidone metabolism. A thorough understanding of these metabolic pathways is essential for the continued safe and effective use of this important antipsychotic medication.

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